molecular formula C6H14N2O B8769422 (1R,2R)-2-Hydrazinylcyclohexanol

(1R,2R)-2-Hydrazinylcyclohexanol

Cat. No.: B8769422
M. Wt: 130.19 g/mol
InChI Key: ARQGIKLKSPYVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-Hydrazinylcyclohexanol is a chiral organic compound with significant potential in various fields of chemistry and biochemistry. This compound features a cyclohexane ring with a hydroxyl group and a hydrazine group attached to adjacent carbon atoms, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-Hydrazinylcyclohexanol typically involves the reduction of a precursor compound, such as (1R,2R)-2-nitrocyclohexanol. The reduction can be achieved using hydrazine hydrate in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product with high enantiomeric purity.

Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure consistent quality and yield. The process includes the preparation of the precursor, its reduction, and subsequent purification steps such as crystallization or chromatography to obtain pure this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form cyclohexylamines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrazine hydrate or sodium borohydride are typically used.

    Substitution: Reactions are often carried out in polar solvents like ethanol or methanol, with the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Cyclohexanone or cyclohexanol derivatives.

    Reduction: Cyclohexylamines.

    Substitution: Various substituted cyclohexanol derivatives.

Scientific Research Applications

(1R,2R)-2-Hydrazinylcyclohexanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Hydrazinylcyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can alter biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

    (1R,2R)-2-Aminocyclohexanol: Similar structure but with an amino group instead of a hydrazine group.

    (1R,2R)-2-Hydroxycyclohexanone: Contains a ketone group instead of a hydrazine group.

    (1R,2R)-2-Hydrazinylcyclohexanone: Similar structure but with a ketone group in place of the hydroxyl group.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

2-hydrazinylcyclohexan-1-ol

InChI

InChI=1S/C6H14N2O/c7-8-5-3-1-2-4-6(5)9/h5-6,8-9H,1-4,7H2

InChI Key

ARQGIKLKSPYVME-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NN)O

Origin of Product

United States

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